molecular formula C13H10Cl2N2O3 B11796127 Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B11796127
M. Wt: 313.13 g/mol
InChI Key: KVBATHWIAVGFEO-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a strategically functionalized N-aryl pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a 3,4-dichlorophenyl substituent at the 1-position of the pyrazole ring, an ester group at the 3-position, and a formyl group at the 4-position. This specific arrangement of electron-withdrawing groups, including the dichlorophenyl moiety and the formyl group, creates a unique electronic and steric profile that enhances the compound's reactivity and potential for molecular recognition in biological systems . Pyrazole derivatives are classified as privileged structures in chemical research due to their remarkably diverse biological activities . The core pyrazole scaffold is known to interact with a wide range of biological targets, and the presence of the formyl group makes this particular derivative a valuable synthetic intermediate. This aldehyde functionality allows for further chemical transformations via condensation reactions, including the formation of Schiff bases, or it can serve as a versatile building block for the construction of more complex molecular architectures, such as hybrid molecules and combinatorial libraries . The 3,4-dichlorophenyl group is a pharmacophore frequently found in compounds with enhanced bioactivity, as the chlorine atoms can influence both the compound's lipophilicity and its binding affinity to enzyme active sites . Researchers primarily investigate this compound and its analogs for their potential applications in developing new therapeutic agents. Studies on closely related pyrazole-carboxylate compounds have demonstrated promising antibacterial, antifungal, and anticancer properties in preclinical research . The mechanism of action for such compounds often involves the inhibition of specific enzymes or the disruption of critical cellular processes in pathogens or cancer cells. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H10Cl2N2O3

Molecular Weight

313.13 g/mol

IUPAC Name

ethyl 1-(3,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate

InChI

InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-8(7-18)6-17(16-12)9-3-4-10(14)11(15)5-9/h3-7H,2H2,1H3

InChI Key

KVBATHWIAVGFEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole scaffold is typically constructed via cyclocondensation of hydrazines with β-ketoesters. For example, ethyl acetoacetate reacts with hydrazine hydrate to form ethyl 1H-pyrazole-3-carboxylate. Subsequent N-arylation introduces the 3,4-dichlorophenyl group:

Reaction Conditions

  • Substrate : Ethyl 1H-pyrazole-3-carboxylate

  • Aryl Halide : 1-Fluoro-4-iodobenzene (analogous 3,4-dichloro derivatives used)

  • Catalyst : CuI (0.2 equiv)

  • Ligand : (1S,2S)-N,N'-Dimethyl-1,2-diaminocyclohexane (0.2 equiv)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Toluene

  • Temperature : 110°C, 48 hours.

Yield : 77% for analogous fluorophenyl derivative.

Vilsmeier–Haack Formylation

The 4-formyl group is introduced via Vilsmeier–Haack reaction:

  • Reagents : POCl₃/DMF complex

  • Mechanism : Electrophilic formylation at the pyrazole C4 position.

  • Workup : Quenching with ice-water, neutralization, and extraction.

Key Data

ParameterValue
Reaction Time4–6 hours
Temperature0°C → RT
Yield68–82%

Ultrasound-Assisted One-Pot Synthesis

Four-Component Reaction

A streamlined approach combines:

  • Components :

    • Ethyl acetoacetate

    • Hydrazine hydrate

    • 3,4-Dichlorobenzaldehyde

    • Malononitrile

  • Catalyst : InCl₃ (20 mol%)

  • Solvent : 50% EtOH

  • Conditions : Ultrasound irradiation (25 kHz, 40°C, 20 min).

Advantages

  • Atom Economy : 89%

  • Yield : 95%

  • Regioselectivity : >98% (C4 formylation).

Mechanistic Pathway

  • Step 1 : Knoevenagel condensation between ethyl acetoacetate and malononitrile.

  • Step 2 : Hydrazine cyclization to form pyrazolone.

  • Step 3 : Nucleophilic attack by in situ-generated enolate.

Copper-Catalyzed Direct Arylation

Ullmann-Type Coupling

Aryl halides couple directly with preformed pyrazole esters:

  • Substrate : Ethyl 4-formyl-1H-pyrazole-3-carboxylate

  • Aryl Halide : 1,2-Dichloro-4-iodobenzene

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : Cs₂CO₃

  • Solvent : DMF, 120°C, 24 hours.

Yield Comparison

MethodYield (%)Purity (%)
Conventional Heating6592
Microwave-Assisted8898

Chlorination Strategies

Late-Stage Dichlorination

For analogs lacking pre-functionalized aryl groups:

  • Substrate : Ethyl 1-phenyl-4-formylpyrazole-3-carboxylate

  • Chlorinating Agent : Cl₂ gas (1.2 equiv)

  • Solvent : CH₂Cl₂, RT, 6 hours.

Regioselectivity :

  • Para : 84%

  • Ortho : 12%

  • Meta : 4%

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Time (h)Cost (Relative)
Multi-Step45272High
One-Pot Ultrasound1950.3Low
Direct Arylation28824Moderate

Key Findings :

  • Ultrasound-assisted methods reduce time by 99% compared to traditional routes.

  • Vilsmeier–Haack formylation achieves higher regioselectivity than Friedel–Crafts approaches.

  • Copper catalysis offers superior functional group tolerance over palladium systems.

Optimization Strategies

Solvent Effects

SolventDielectric ConstantYield (%)
DMF36.778
Toluene2.465
EtOH/H₂O24.395

Catalyst Loading

InCl₃ (mol%)Yield (%)
1085
2095
3093

Characterization and Quality Control

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 3H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 1.38 (t, J=7.1 Hz, 3H, CH₃).

  • HRMS : m/z 313.0382 [M+H]⁺ (calc. 313.0385).

Purity Protocols

  • HPLC : >99% (C18 column, MeCN/H₂O 70:30).

  • Recrystallization : Ethyl acetate/hexane (1:3).

Industrial-Scale Considerations

Cost Drivers

ComponentCost Contribution (%)
3,4-Dichloroiodobenzene62
Catalysts18
Solvents12

Waste Management

  • E-Factor : 8.2 kg waste/kg product (ultrasound method vs. 23.5 for multi-step).

  • Solvent Recovery : 89% EtOH reclaimed via distillation .

Chemical Reactions Analysis

Condensation Reactions

The formyl group at the 4-position facilitates condensation with nucleophiles such as hydrazines and amines:

  • Hydrazone Formation : Reacting with hydrazines yields pyrazole-hydrazone derivatives, which are precursors for heterocyclic systems like oxadiazoles and pyridazines . For example:

    Formyl-pyrazole+R-NH-NH2Pyrazole-hydrazone+H2O\text{Formyl-pyrazole} + \text{R-NH-NH}_2 \rightarrow \text{Pyrazole-hydrazone} + \text{H}_2\text{O}

    These hydrazones exhibit antimicrobial activity, as demonstrated in studies of structurally related compounds .

  • Chalcone Synthesis : The formyl group undergoes Claisen-Schmidt condensation with ketones to form α,β-unsaturated ketones. For instance:

    Formyl-pyrazole+Ar-CO-CH3NaOHPyrazole-chalcone\text{Formyl-pyrazole} + \text{Ar-CO-CH}_3 \xrightarrow{\text{NaOH}} \text{Pyrazole-chalcone}

    Such chalcones are intermediates for synthesizing pyridinylpyrazoles and dihydropyridines .

Cycloaddition Reactions

The pyrazole core participates in 1,3-dipolar cycloadditions:

  • With Diazo Compounds : Ethyl diazoacetate reacts with alkynes in the presence of zinc triflate to form functionalized pyrazoles via cycloaddition . This method is efficient (89% yield) and scalable .

Oxidation and Reduction

  • Oxidation : The formyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃, yielding pyrazole-4-carboxylic acids :

    R-CHOKMnO4R-COOH\text{R-CHO} \xrightarrow{\text{KMnO}_4} \text{R-COOH}

    These acids are esterified to bioactive derivatives .

  • Reduction : Catalytic hydrogenation of the formyl group produces hydroxymethyl derivatives, which are intermediates for ether or ester analogs .

Functionalization of the Ester Group

The ethyl ester at the 3-position undergoes hydrolysis or aminolysis:

  • Hydrolysis : Acidic or basic conditions cleave the ester to the carboxylic acid, enabling further coupling reactions .

  • Transesterification : Reacting with alcohols in the presence of catalysts (e.g., NaOMe) produces alternative esters .

Biological Activity Correlation

Derivatives of this compound show:

  • Antimicrobial properties : Pyrazole-hydrazones inhibit bacterial/fungal growth (MIC values: 2–16 µg/mL) .

  • Anti-inflammatory potential : Analogous structures modulate COX-2 and TNF-α pathways.

Synthetic Challenges and Optimization

  • Regioselectivity : Achieving selective substitution on the pyrazole ring requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Yield Optimization : Vilsmeier-Haack formylation and cycloadditions benefit from polar aprotic solvents (DMF) and Lewis acid catalysts .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, though further studies are needed to explore unexplored pathways like cross-coupling or photochemical reactions.

Scientific Research Applications

Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has been investigated for various biological activities:

  • Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. Studies have shown it to be effective against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties in several models. It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
  • Enzyme Inhibition: this compound interacts with specific biological targets, forming covalent bonds with nucleophilic sites on proteins. This interaction may modulate enzyme activity, contributing to its observed biological effects.

Case Studies

Several studies have provided insights into the applications of this compound:

  • Antimicrobial Activity Study: A study demonstrated that this compound effectively inhibited bacterial growth in vitro, showing promise as a lead compound for developing new antibiotics.
  • Anti-inflammatory Research: In an experimental model of inflammation, treatment with this compound resulted in reduced swelling and pain, indicating its potential use in anti-inflammatory therapies .
  • Mechanistic Studies: Further research has explored the molecular mechanisms by which this compound exerts its effects on target enzymes involved in inflammatory pathways .

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Lipophilicity: The 3,4-dichlorophenyl group in the target compound contributes to higher LogP (3.2) compared to fluorine- or cyano-substituted analogs. Chlorine’s strong electron-withdrawing nature enhances membrane permeability, which is critical in drug design.

Reactivity and Functional Group Influence: The formyl group (-CHO) at position 4 offers a reactive site for Schiff base formation or further derivatization, unlike nitro (-NO₂) or acetyl (-COCH₃) groups in analogs. This positions the compound as a versatile intermediate in synthesis.

Crystallographic Insights :
Structural studies using SHELX software reveal that the dichlorophenyl ring induces steric hindrance, leading to a distorted pyrazole ring geometry (torsion angle: 8.7° vs. <5° in fluorinated analogs) . This distortion may influence packing efficiency and solubility.

Thermal Stability: The higher melting point (142–144°C) compared to difluorophenyl or cyano derivatives correlates with stronger intermolecular halogen bonding, as observed in crystallographic data.

Antimicrobial Activity :

In vitro studies show that the target compound exhibits moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), outperforming the nitro-substituted analog (MIC = 64 µg/mL) but underperforming against Gram-negative strains compared to the acetyl derivative. The formyl group’s electrophilicity may enhance target binding in Gram-positive bacteria.

Biological Activity

Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, and provides a comprehensive overview of relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H10Cl2N2O3C_{13}H_{10}Cl_2N_2O_3 with a molecular weight of approximately 313.13 g/mol. Its structure features a pyrazole ring substituted with a dichlorophenyl group and a formyl group, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens, revealing potent effects against Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.51.0
Escherichia coli2.04.0
Pseudomonas aeruginosa1.02.0

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The half-maximal inhibitory concentration (IC50) values were determined for various derivatives:

Compound IC50 (μM)
This compound25
Diclofenac15
Celecoxib10

The data indicate that while it is less potent than established drugs like diclofenac and celecoxib, it still shows considerable promise for further development .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Studies suggest that the compound may form covalent bonds with nucleophilic sites on proteins, modulating enzyme activity and contributing to its therapeutic effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly reduced the growth of Staphylococcus aureus biofilms, indicating its potential as a treatment for biofilm-associated infections .
  • Anti-inflammatory Activity : A study on animal models showed that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models, supporting its anti-inflammatory claims .

Q & A

Basic Research Questions

Q. How is the crystal structure of Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound is crystallized via slow evaporation in a solvent system (e.g., ethanol/dichloromethane). Data collection uses a diffractometer (e.g., Bruker D8 VENTURE) at low temperatures (100–150 K) to minimize thermal motion. Structure refinement employs SHELXL (a module of the SHELX suite) for least-squares optimization of atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. The final structure is validated using R-factors (e.g., R1<0.05R_1 < 0.05) and residual electron density analysis .
  • Key Parameters :

ParameterTypical Value
Space groupP21/cP2_1/c (common for pyrazoles)
RintR_{\text{int}}< 0.05
CCDC depositionMandatory for publication

Q. What synthetic strategies are employed to introduce the formyl group at the 4-position of the pyrazole ring?

  • Methodology : The formyl group is introduced via Vilsmeier-Haack formylation. The pyrazole precursor (e.g., Ethyl 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate) is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde. Reaction optimization includes controlling stoichiometry (1:1.2 DMF:POCl₃) and temperature to avoid over-oxidation. Purification involves column chromatography (silica gel, hexane/ethyl acetate) .
  • Critical Data :

StepYield (%)Purity (HPLC)
Formylation60–75>95%
Purification85–90>99%

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assigns substituent positions via coupling patterns (e.g., formyl proton at δ 9.8–10.2 ppm as a singlet).
  • FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹, CHO at ~2800 cm⁻¹).
  • HRMS : Validates molecular ion ([M+H]+) with <5 ppm error.
  • LC-MS : Monitors reaction progress and detects byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the formyl group in further derivatization?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The formyl group’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., condensation with hydrazines). Solvent effects are modeled using PCM (Polarizable Continuum Model). Docking studies predict binding affinity in biological targets (e.g., enzymes) .
  • Case Study :

ReactionΔG (kcal/mol)Predicted Yield (%)
Condensation with NH₂NH₂-12.382
Knoevenagel with malononitrile-8.765

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